molecular formula C16H8Cl6O5S B12470254 Sulfinylbis-3,4,6-trichlorobenzene-2,1-diyl diacetate

Sulfinylbis-3,4,6-trichlorobenzene-2,1-diyl diacetate

Cat. No.: B12470254
M. Wt: 525.0 g/mol
InChI Key: RIJWFCBNOVMYPL-UHFFFAOYSA-N
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Description

2-[2-(ACETYLOXY)-3,5,6-TRICHLOROBENZENESULFINYL]-3,4,6-TRICHLOROPHENYL ACETATE is a complex organic compound with the molecular formula C17H10Cl6O4 and a molecular weight of 490.985 g/mol . This compound is known for its unique structure, which includes multiple chlorine atoms and acetoxy groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(ACETYLOXY)-3,5,6-TRICHLOROBENZENESULFINYL]-3,4,6-TRICHLOROPHENYL ACETATE typically involves multiple steps, starting with the chlorination of benzene derivatives. The acetoxy groups are introduced through acetylation reactions using reagents such as acetic anhydride or acetyl chloride in the presence of a base like pyridine . The sulfinyl group is incorporated through sulfoxidation reactions, often using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and acetylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are carefully controlled to optimize yield and purity, with temperature, pressure, and reagent concentrations being key parameters.

Chemical Reactions Analysis

Types of Reactions

2-[2-(ACETYLOXY)-3,5,6-TRICHLOROBENZENESULFINYL]-3,4,6-TRICHLOROPHENYL ACETATE undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.

    Reduction: The compound can be reduced to remove the sulfinyl group, yielding a simpler chlorinated phenyl acetate.

    Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of dechlorinated phenyl acetates.

    Substitution: Formation of various substituted phenyl acetates depending on the nucleophile used.

Scientific Research Applications

2-[2-(ACETYLOXY)-3,5,6-TRICHLOROBENZENESULFINYL]-3,4,6-TRICHLOROPHENYL ACETATE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[2-(ACETYLOXY)-3,5,6-TRICHLOROBENZENESULFINYL]-3,4,6-TRICHLOROPHENYL ACETATE involves its interaction with molecular targets such as enzymes and receptors. The acetoxy and sulfinyl groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[2-(ACETYLOXY)-3,5,6-TRICHLOROBENZENESULFINYL]-3,4,6-TRICHLOROPHENYL ACETATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H8Cl6O5S

Molecular Weight

525.0 g/mol

IUPAC Name

[2-(2-acetyloxy-3,5,6-trichlorophenyl)sulfinyl-3,4,6-trichlorophenyl] acetate

InChI

InChI=1S/C16H8Cl6O5S/c1-5(23)26-13-9(19)3-7(17)11(21)15(13)28(25)16-12(22)8(18)4-10(20)14(16)27-6(2)24/h3-4H,1-2H3

InChI Key

RIJWFCBNOVMYPL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C(=C(C=C1Cl)Cl)Cl)S(=O)C2=C(C(=CC(=C2Cl)Cl)Cl)OC(=O)C

Origin of Product

United States

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